2,4,6-Trimethoxyaniline

Catalog No.
S704425
CAS No.
14227-17-9
M.F
C9H13NO3
M. Wt
183.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethoxyaniline

CAS Number

14227-17-9

Product Name

2,4,6-Trimethoxyaniline

IUPAC Name

2,4,6-trimethoxyaniline

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3

InChI Key

FNSAKXLEFPFZOM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)N)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)OC

2,4,6-Trimethoxyaniline is a natural product found in Plumeria rubra with data available.

2,4,6-Trimethoxyaniline (CAS 14227-17-9) is a highly specialized, electron-rich aromatic amine characterized by the strong +M (mesomeric) effect of three methoxy groups combined with significant ortho-steric hindrance [1]. In procurement and material selection, this compound is prioritized when a synthetic workflow requires an aniline derivative that provides both extreme nucleophilic activation and a bulky, sterically constrained coordination pocket [2]. Unlike unhindered anilines, its unique 2,4,6-substitution pattern makes it an essential precursor for synthesizing sterically demanding N-heterocyclic carbenes (NHCs), conformationally twisted pharmaceutical scaffolds, and specific alkoxy-functionalized metal catalysts [3].

Substituting 2,4,6-trimethoxyaniline with its structural isomer 3,4,5-trimethoxyaniline preserves the molecular weight and general electron density but completely eliminates the critical ortho-steric bulk required for restricting bond rotation or shielding metal centers [1]. Conversely, substituting it with mesidine (2,4,6-trimethylaniline) provides the necessary steric hindrance but lacks the strong oxygen-based electron donation and potential hemilabile coordination sites offered by the methoxy groups [2]. In catalytic and medicinal chemistry applications, failing to use the exact 2,4,6-trimethoxy substitution pattern results in altered catalyst geometry, reduced radical intermediate stability, and the loss of forced out-of-plane molecular conformations [3].

Tightened Coordination Geometry in Schiff-Base Aluminum Catalysts

In the synthesis of alkoxy-functionalized Schiff-base aluminum complexes for ring-opening polymerization, the steric profile of the aniline precursor directly dictates the metal-ligand bond distances [1]. Complexes derived from 2,4,6-trimethoxyaniline exhibit a tightened Al-N bond length of 1.9570 Å, whereas those derived from the less hindered 2,4-dimethoxyaniline result in a longer, less constrained Al-N bond of 1.9923 Å [1]. This structural compression is critical for tuning the catalytic pocket and controlling transesterification during polymer synthesis [1].

Evidence DimensionAl-N bond length in mono-chelate aluminum complexes
Target Compound Data1.9570 Å (2,4,6-trimethoxyaniline derivative)
Comparator Or Baseline1.9923 Å (2,4-dimethoxyaniline derivative)
Quantified Difference0.0353 Å tighter coordination sphere
ConditionsX-ray crystallographic analysis of [Al(Ln)(Me)2] complexes

Buyers designing precision polymerization catalysts must procure the 2,4,6-isomer to achieve the specific steric crowding necessary for optimal active-site geometry.

Superior Yield in Conformationally Twisted Sulfonamide Synthesis

When synthesizing 9-methylcarbazole-3-sulfonamide derivatives as antimitotic agents, the choice of trimethoxyaniline isomer impacts both the process yield and the final 3D pharmacophore [1]. The reaction utilizing 2,4,6-trimethoxyaniline achieves a 70% yield, outperforming the flat, unhindered 3,4,5-trimethoxyaniline isomer, which yields 65% [1]. The ortho-methoxy groups of the 2,4,6-isomer force a non-planar twist relative to the sulfonamide linkage, which is vital for specific target binding modes [1].

Evidence DimensionSynthesis yield of carbazole sulfonamide derivatives
Target Compound Data70% yield
Comparator Or Baseline65% yield (3,4,5-trimethoxyaniline)
Quantified Difference+5% absolute yield improvement with distinct conformational control
ConditionsReaction with 9-methylcarbazole-3-sulfonyl chloride

Procuring the 2,4,6-isomer ensures both higher processability and the successful introduction of a critical steric twist in SAR library development.

Enabling Synthesis of Ultra-Hindered 1-Arylimidazoles

The synthesis of 2-unsubstituted 1-arylimidazoles—key precursors for N-heterocyclic carbenes (NHCs)—is highly sensitive to the steric bulk of the aniline starting material [1]. Research demonstrates that despite its extreme steric hindrance, 2,4,6-trimethoxyaniline successfully undergoes condensation with α-diketone monooximes to form the target imidazole [1]. This reactivity allows for the generation of N-1 diaryl fragments with bulky 2,6-substituents, a structural class that cannot be accessed using unhindered anilines [1].

Evidence DimensionAbility to form bulky N-1 diaryl imidazole fragments
Target Compound DataSuccessful condensation despite extreme steric hindrance
Comparator Or BaselineUnhindered anilines (fail to provide the required 2,6-steric shielding)
Quantified DifferenceExclusive access to highly shielded NHC precursors
ConditionsCondensation with α-diketone monooximes followed by reduction

For buyers synthesizing advanced NHC ligands, this compound is one of the few commercially available precursors capable of providing simultaneous extreme electron donation and ortho-steric shielding.

High-Yield Intermediate Stabilization in Photocatalysis

In photocatalytic three-component reactions for synthesizing multifunctional diaryl sulfides, 2,4,6-trimethoxyaniline acts as a highly efficient reactant and intermediate stabilizer [1]. It reacts with 4-toluenethiol and acetone to afford the target product in an 87% yield [1]. Less electron-rich or purely alkyl-substituted anilines lack the necessary electron density to stabilize the transient radical anionic intermediates, leading to reaction failure or alternate pathways [1].

Evidence DimensionYield of target diaryl sulfide intermediate
Target Compound Data87% yield
Comparator Or BaselineAlkyl or less activated anilines (fail to participate efficiently)
Quantified DifferenceEnables the specific three-component radical pathway
ConditionsPhotocatalytic reaction with 4-toluenethiol and acetone under Ir-catalysis

Procuring this specific highly activated aniline is essential for workflows relying on the stabilization of complex radical intermediates in multicomponent synthesis.

Precursor for Bulky N-Heterocyclic Carbene (NHC) Ligands

2,4,6-Trimethoxyaniline is the optimal choice for synthesizing sterically demanding 1-arylimidazoles and subsequent NHC ligands. Its unique ability to undergo condensation despite ortho-substitution allows chemists to create electron-rich, highly shielded metal-carbene complexes that cannot be achieved with 3,4,5-trimethoxyaniline [1].

Steric Tuning of Schiff-Base Polymerization Catalysts

In the development of aluminum and zinc catalysts for ring-opening polymerization, this compound is procured to precisely tune the metal coordination sphere. The 2,4,6-methoxy substitution pattern compresses the metal-nitrogen bond compared to less hindered analogs, providing superior control over catalyst geometry and polymer transesterification [2].

Conformational Control in Medicinal Chemistry SAR Libraries

For pharmaceutical development, particularly in synthesizing sulfonamides or benzamides, 2,4,6-trimethoxyaniline is selected over flat isomers to force an out-of-plane molecular twist. This steric clash is critical for exploring new 3D pharmacophore space and improving target binding in oncology and kinase inhibitor research [3].

XLogP3

1.2

Other CAS

14227-17-9

Wikipedia

2,4,6-Trimethoxyaniline

Dates

Last modified: 08-15-2023

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